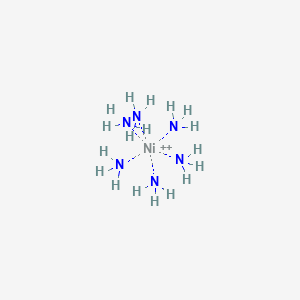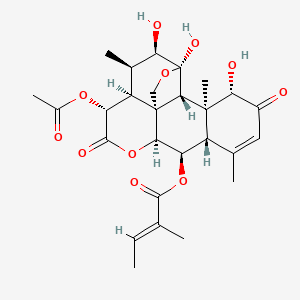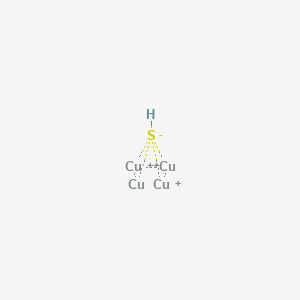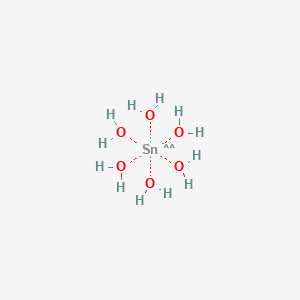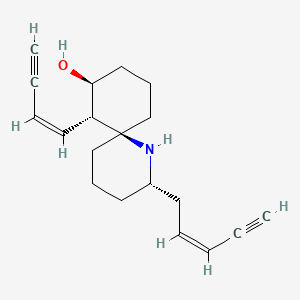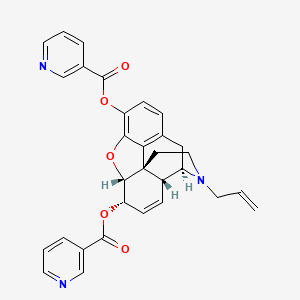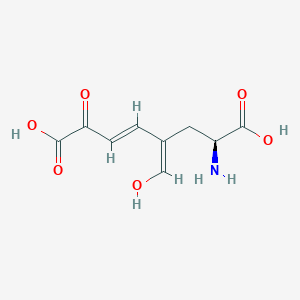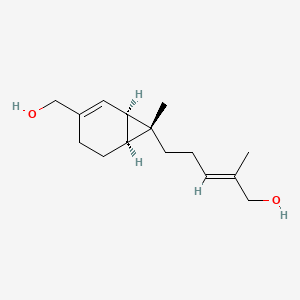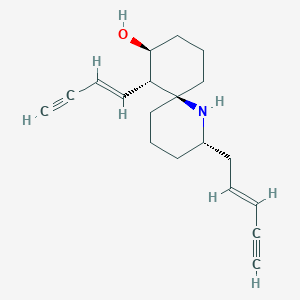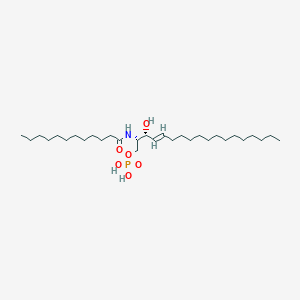![molecular formula C17H11BrN2O2 B1235117 2-[(E)-2-(3-bromophenyl)ethenyl]-8-nitroquinoline](/img/structure/B1235117.png)
2-[(E)-2-(3-bromophenyl)ethenyl]-8-nitroquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-(3-bromophenyl)ethenyl]-8-nitroquinoline is a member of quinolines.
Wissenschaftliche Forschungsanwendungen
Antileishmanial Activity
Research has demonstrated that certain styrylquinoline derivatives exhibit antileishmanial activity. Specifically, compounds such as 2-[(E)-2-(2-chlorophenyl)ethenyl]quinoline-8-ol and others have shown effectiveness against intracellular amastigotes, with median effective concentrations (EC50) and selectivity indices indicating potential therapeutic use. These compounds also exhibited promising results in in vivo studies for therapeutic response in hamsters with experimental cutaneous leishmaniasis (Petro-Buelvas et al., 2021).
Photoluminescence and Supramolecular Structure
A study on 2-substituted-8-hydroxyquinoline ligands revealed the synthesis of dimeric complexes featuring unique Zn (II) units. These complexes exhibited photoluminescent properties and formed a lamellar solid structure through aromatic stacking interactions and nonclassical C-H…O hydrogen bonds. The photoluminescent properties of these complexes were discussed, indicating potential applications in material science (Yuan et al., 2012).
Nonlinear Optical Properties
Research into 2-[(E)-2-(4-ethoxyphenyl)ethenyl]-1-methylquinolinium 4-substituted benzenesulfonate compounds has unveiled their potential in nonlinear optical applications. These compounds, characterized by various spectroscopic methods, showed promise as candidates for optical limiting applications. Their nonlinear optical absorption was studied at 532 nm using 5 ns laser pulses, revealing significant potential for practical uses (Ruanwas et al., 2010).
Photoelectric Properties
8-Hydroxyquinoline derivatives have been synthesized and evaluated for their photoelectric properties. The introduction of a thiophene group to the 8-hydroxyquinoline moiety aimed to enhance fluorescence capability and the conjugate system. A novel zinc complex was synthesized, and its fluorescence lifetime and emission properties were studied, indicating applications in organic light-emitting diodes (Yin-min et al., 2014).
Synthesis of PI3K/mTOR Inhibitors
Compounds similar to 2-[(E)-2-(3-bromophenyl)ethenyl]-8-nitroquinoline, like bromo-3-nitroquinolin-4-yl)amino)phenyl)-2-methylpropanenitrile, have been synthesized as key intermediates in the production of PI3K/mTOR inhibitors. These compounds have potential therapeutic uses, as they play a role in the development of novel anticancer drugs (Lei et al., 2015).
Spectroscopic Properties
Various styrylquinolinium dyes have been studied for their structures and spectroscopic properties. These studies, encompassing various spectroscopic and analytical methods, provide insights into the solvatochromism, charge transfer, and fluorescence properties of these compounds. The knowledge gained from these studies can be applied to the development of new materials with specific optical properties (Bakalska et al., 2017).
Eigenschaften
Molekularformel |
C17H11BrN2O2 |
|---|---|
Molekulargewicht |
355.2 g/mol |
IUPAC-Name |
2-[(E)-2-(3-bromophenyl)ethenyl]-8-nitroquinoline |
InChI |
InChI=1S/C17H11BrN2O2/c18-14-5-1-3-12(11-14)7-9-15-10-8-13-4-2-6-16(20(21)22)17(13)19-15/h1-11H/b9-7+ |
InChI-Schlüssel |
RLTWFNLCFOIRSF-VQHVLOKHSA-N |
Isomerische SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])N=C(C=C2)/C=C/C3=CC(=CC=C3)Br |
SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])N=C(C=C2)C=CC3=CC(=CC=C3)Br |
Kanonische SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])N=C(C=C2)C=CC3=CC(=CC=C3)Br |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



